molecular formula C18H37NO2 B050096 Palmitoylethanolamide CAS No. 544-31-0

Palmitoylethanolamide

カタログ番号 B050096
CAS番号: 544-31-0
分子量: 299.5 g/mol
InChIキー: HXYVTAGFYLMHSO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

PEA is synthesized from membrane phospholipids through the action of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD). This pathway is responsive to cellular stimuli, and the synthesis of PEA can be modulated by various physiological and pathological conditions, including inflammation and pain states (Rinne et al., 2018).

Molecular Structure Analysis

The molecular structure of PEA consists of a fatty acid chain (palmitic acid) linked to an ethanolamine group. This structure is similar to other endocannabinoid-like compounds, allowing PEA to interact with several receptors and enzymes involved in endocannabinoid signaling without directly binding to cannabinoid receptors.

Chemical Reactions and Properties

PEA exerts its biological effects through multiple mechanisms, including activation of PPAR-α, a ligand-activated transcription factor, which mediates many of its anti-inflammatory actions. It also interacts with GPR55 and TRPV1 receptors, contributing to its analgesic effects. PEA's actions are terminated by hydrolysis through fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolysing acid amidase (NAAA) (Alhouayek & Muccioli, 2014).

科学的研究の応用

  • Peripheral Neuropathy

    • Application : PEA is promoted for treating peripheral neuropathy, a condition that results in weakness, numbness, and pain from nerve damage, usually in the hands and feet .
    • Methods : Patients with peripheral neuropathy were administered PEA orally .
    • Results : While there is no definitive scientific evidence, some studies suggest that PEA may help reduce the symptoms of peripheral neuropathy .
  • Post-COVID Olfactory Impairment

    • Application : PEA is used for treating post-COVID olfactory impairment, a condition where the sense of smell is impaired following a COVID-19 infection .
    • Methods : Patients with post-COVID olfactory impairment were administered PEA orally .
    • Results : Some studies suggest that PEA may help improve the sense of smell in patients with post-COVID olfactory impairment .
  • Parkinson’s Disease

    • Application : PEA is used for treating Parkinson’s disease, a neurodegenerative disorder that affects predominately dopamine-producing neurons in a specific area of the brain .
    • Methods : Patients with Parkinson’s disease were administered PEA orally .
    • Results : While there is no definitive scientific evidence, some studies suggest that PEA may help reduce the symptoms of Parkinson’s disease .
  • Mood Disorders

    • Application : PEA is used for treating mood disorders, which are a category of illnesses that describe a serious change in mood .
    • Methods : Patients with mood disorders were administered PEA orally .
    • Results : Some studies suggest that PEA may help improve mood in patients with mood disorders .
  • Tinnitus

    • Application : PEA is used for treating tinnitus, a condition characterized by ringing or noise in the ears .
    • Methods : Patients with tinnitus were administered PEA orally .
    • Results : While there is no definitive scientific evidence, some studies suggest that PEA may help reduce the symptoms of tinnitus .
  • Glaucoma

    • Application : PEA is used for treating glaucoma, a condition that damages your eye’s optic nerve and gets worse over time .
    • Methods : Patients with glaucoma were administered PEA orally .
    • Results : Some studies suggest that PEA may help reduce the symptoms of glaucoma .
  • Joint Pain

    • Application : PEA is promoted for treating conditions marked by pain and inflammation, including joint pain .
    • Methods : Patients with joint pain were administered PEA orally .
    • Results : While there is no definitive scientific evidence, some studies suggest that PEA may help reduce joint pain .
  • Seasonal Allergies

    • Application : PEA is used for treating seasonal allergies .
    • Methods : Patients with seasonal allergies were administered PEA orally .
    • Results : Some studies suggest that PEA may help improve symptoms in patients with seasonal allergies .
  • Respiratory Tract Infections

    • Application : PEA is used for treating respiratory tract infections .
    • Methods : Patients with respiratory tract infections were administered PEA orally .
    • Results : While there is no definitive scientific evidence, some studies suggest that PEA may help reduce symptoms in patients with respiratory tract infections .
  • Migraines

    • Application : PEA is used for treating migraines, a type of headache characterized by recurrent headaches that are moderate to severe .
    • Methods : Patients with migraines were administered PEA orally .
    • Results : Some studies suggest that PEA may help reduce symptoms in patients with migraines .
  • Low Back Pain/Sciatica

    • Application : PEA is used for treating low back pain/sciatica .
    • Methods : Patients with low back pain/sciatica were administered PEA orally .
    • Results : While there is no definitive scientific evidence, some studies suggest that PEA may help reduce symptoms in patients with low back pain/sciatica .
  • Conditions Linked with Brain and Spinal Cord Inflammation

    • Application : PEA is used for treating conditions linked with brain and spinal cord inflammation .
    • Methods : Patients with conditions linked with brain and spinal cord inflammation were administered PEA orally .
    • Results : Some studies suggest that PEA may help reduce symptoms in patients with conditions linked with brain and spinal cord inflammation .

将来の方向性

Future directions for research include elucidating the ideal treatment indications and dosing regimens and further evaluating the relevance of micronization in head-to-head studies for PEA treatment . The beneficial effects of PEA on immune function are documented in over 350 peer-reviewed papers, including animal and human studies .

特性

IUPAC Name

N-(2-hydroxyethyl)hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYVTAGFYLMHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042254
Record name N-(2-Hydroxyethyl)palmitamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, Solid
Record name Hexadecanamide, N-(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Palmitoylethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002100
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Palmitoylethanolamide

CAS RN

544-31-0
Record name Palmitoylethanolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palmidrol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmidrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14043
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Palmidrol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Palmitoylethanolamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexadecanamide, N-(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(2-Hydroxyethyl)palmitamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palmidrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.062
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PALMIDROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R8T1UDM3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Palmitoylethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002100
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

98.5 °C
Record name Palmitoylethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002100
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

2-Aminoethanol (13.76 g, 225.3 mmol) was dissolved in CHCl3 (750 ml). To the solution was added dropwise palmitoyl chloride (15.48 g, 56.3 mmol) with stirring under ice cooling. Thereafter, the mixture was stirred at room temperature for 19 hours.
Quantity
13.76 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
15.48 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In an exemplary embodiment, 20 mmol ethanolamine was reacted with 1 mmol vinyl stearate at 80° C. for 1 hour in the presence of 1% sodium methoxide. N-stearoylethanolamine with 96% purity was obtained after the removal of excess ethanolamine without further purification. In another exemplary embodiment, 20 mmol ethanolamine was reacted with 1 mmol vinyl palmitate at 60° C. for 1.5 hours in the presence of 1% sodium methoxide. N-palmitoylethanolamine with 98% purity was obtained after the removal of excess ethanolamine without further purification. More examples of reacting the alkanolamine and the vinyl ester of the fatty acid to prepare the high-purity fatty acid N-acylalkanolamine in a high yield are described in Examples 1-8.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palmitoylethanolamide
Reactant of Route 2
Reactant of Route 2
Palmitoylethanolamide
Reactant of Route 3
Reactant of Route 3
Palmitoylethanolamide
Reactant of Route 4
Reactant of Route 4
Palmitoylethanolamide
Reactant of Route 5
Reactant of Route 5
Palmitoylethanolamide
Reactant of Route 6
Reactant of Route 6
Palmitoylethanolamide

Citations

For This Compound
13,100
Citations
J LoVerme, G La Rana, R Russo, A Calignano… - Life sciences, 2005 - Elsevier
Palmitoylethanolamide (PEA), the naturally occurring amide of ethanolamine and palmitic acid, is an endogenous lipid that modulates pain and inflammation. Although the anti-…
Number of citations: 305 www.sciencedirect.com
GM Raso, R Russo, A Calignano, R Meli - Pharmacological Research, 2014 - Elsevier
The existence of acylethanolamides (AEs) in the mammalian brain has been known for decades. Among AEs, palmitoylethanolamide (PEA) is abundant in the central nervous system (…
Number of citations: 150 www.sciencedirect.com
DM Lambert, V Di Marzo - Current medicinal chemistry, 1999 - europepmc.org
Palmitoylethanolamide (PEA) and oleamide are two fatty acid amides which 1) share some cannabimimetic actions with delta9-tetrahydrocannabinol, anandamide and 2-…
Number of citations: 303 europepmc.org
P Clayton, M Hill, N Bogoda, S Subah… - International Journal of …, 2021 - mdpi.com
All nations which have undergone a nutrition transition have experienced increased frequency and falling latency of chronic degenerative diseases, which are largely driven by chronic …
Number of citations: 48 www.mdpi.com
DM Lambert, S Vandevoorde… - Current medicinal …, 2002 - ingentaconnect.com
The discovery of anandamide as an endogenous ligand for the cannabinoid receptors has led to a resurgence of interest in the fatty acid amides. However, N-palmitoylethanolamine (…
Number of citations: 356 www.ingentaconnect.com
BB Artukoglu, C Beyer, A Zuloff-Shani, E Brener… - Pain …, 2017 - anatekhealth.com
Background: Palmitoylethanolamide (PEA) is a cannabimimetic compound that has been investigated as an analgesic agent in animal models and clinical trials. Objectives: We …
Number of citations: 70 www.anatekhealth.com
L Rankin, CJ Fowler - International Journal of Molecular Sciences, 2020 - mdpi.com
Palmitoylethanolamide (PEA, N-hexadecanoylethanolamide) is an endogenous compound belonging to the family of N-acylethanolamines. PEA has anti-inflammatory and analgesic …
Number of citations: 65 www.mdpi.com
L Gabrielsson, S Mattsson… - British journal of clinical …, 2016 - Wiley Online Library
Palmitoylethanolamide (PEA) has been suggested to have useful analgesic properties and to be devoid of unwanted effects. Here, we have examined critically this contention, and …
Number of citations: 139 bpspubs.onlinelibrary.wiley.com
M Alhouayek, GG Muccioli - Drug Discovery Today, 2014 - Elsevier
… Palmitoylethanolamide (PEA) is a peroxisome proliferator-activated receptor alpha (PPAR-α) ligand that exerts anti-inflammatory, analgesic and neuroprotective actions. PEA is …
Number of citations: 121 www.sciencedirect.com
S Petrosino, V Di Marzo - British journal of pharmacology, 2017 - Wiley Online Library
Palmitoylethanolamide (PEA) has emerged as a potential nutraceutical, because this compound is naturally produced in many plant and animal food sources, as well as in cells and …
Number of citations: 269 bpspubs.onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。